1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine
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Overview
Description
1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting cyclopropylamine with a suitable thioamide under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Cyclopropylation: The final step involves the cyclopropylation of the piperazine-thiazole intermediate using cyclopropylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(piperazin-1-yl)methanone
- (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone
Uniqueness
1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is unique due to its specific combination of a cyclopropyl group, a thiazole ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-Cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine (CAS No. 1170501-83-3) is a complex organic compound featuring a cyclopropyl group, a thiazole ring, and a piperazine moiety. This unique structure is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is C15H21N3OS with a molecular weight of 291.4 g/mol. The structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C15H21N3OS |
Molecular Weight | 291.4 g/mol |
CAS Number | 1170501-83-3 |
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound is hypothesized to modulate the activity of these targets, leading to various pharmacological effects. Current research focuses on its potential as an anti-cancer agent and its role in modulating neurotransmitter systems.
Pharmacological Applications
Research indicates that this compound exhibits potential in several therapeutic areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, particularly in breast and renal cancers.
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, which may be enhanced by the piperazine structure.
- Neurological Effects : Given the presence of the piperazine ring, this compound may interact with central nervous system receptors, potentially offering therapeutic benefits in neuropharmacology.
Antitumor Efficacy
A study conducted on analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were tested against Mycobacterium tuberculosis and showed moderate antimycobacterial activity alongside notable antitumor efficacy against human tumor cell lines.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Summary of Biological Activities
Properties
IUPAC Name |
cyclopropyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-15(12-3-4-12)18-7-5-17(6-8-18)9-14-16-13(10-20-14)11-1-2-11/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXGIOXBSOKLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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